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Compound of Interest

Compound Name: 4-Methoxyphenylacetic Acid

Cat. No.: B044094 Get Quote

Introduction

4-Methoxyphenylacetic acid (also known as homoanisic acid) is a valuable intermediate in

the synthesis of various pharmaceuticals and other organic compounds. Its chemical structure

consists of a phenylacetic acid backbone substituted with a methoxy group at the para-position.

The precise characterization of this compound is crucial for quality control and research

purposes. This technical guide provides an in-depth overview of the spectroscopic data of 4-
Methoxyphenylacetic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), to support researchers, scientists, and drug

development professionals in its identification and analysis.

Spectroscopic Data
The following sections present the key spectroscopic data for 4-Methoxyphenylacetic acid in

a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The ¹H NMR spectrum gives insights into the different

types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the

carbon framework of the molecule.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum of 4-Methoxyphenylacetic acid was recorded on a 500 MHz

instrument using deuterated chloroform (CDCl₃) as the solvent.[1] The chemical shifts (δ) are

reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

7.21 d 2H
Ar-H (ortho to

CH₂COOH)

6.88 d 2H Ar-H (ortho to OCH₃)

3.80 s 3H -OCH₃

3.60 s 2H -CH₂-

11.5 (approx.) br s 1H -COOH

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) [ppm] Assignment

178.5 C=O (Carboxylic Acid)

158.8 Ar-C (para to CH₂COOH)

130.4 Ar-CH (ortho to CH₂COOH)

126.0 Ar-C (ipso to CH₂COOH)

114.2 Ar-CH (ortho to OCH₃)

55.2 -OCH₃

40.5 -CH₂-

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The spectrum is typically represented as a plot

of transmittance versus wavenumber (cm⁻¹).

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3300-2500 (broad) O-H stretch Carboxylic Acid

3000-2850 C-H stretch Alkyl, Aromatic

1700 C=O stretch Carboxylic Acid

1610, 1510 C=C stretch Aromatic Ring

1245 C-O stretch Aryl Ether

1180 C-O stretch Carboxylic Acid

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the

analysis of small organic molecules.

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

166 65 [M]⁺ (Molecular Ion)

121 100 [M - COOH]⁺

91 15 [C₇H₇]⁺

77 25 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4-Methoxyphenylacetic acid.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Instrument: 500 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse experiment

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 12 ppm

¹³C NMR Acquisition:

Instrument: 125 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled single-pulse experiment

Number of Scans: 1024
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Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

FT-IR Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount (approx. 5 mg) of 4-Methoxyphenylacetic acid in a few drops of a

volatile solvent (e.g., dichloromethane or acetone).

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmission

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

A background spectrum of the clean, empty sample compartment should be acquired prior to

running the sample spectrum.

Mass Spectrometry
Sample Introduction:

A dilute solution of 4-Methoxyphenylacetic acid in a volatile solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer via a direct insertion probe or through

a gas chromatograph (GC) for volatile samples.
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Data Acquisition (Electron Ionization - EI):

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or Mass Spectrometer with a

direct insertion probe.

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Ion Source Temperature: 230 °C

Mass Range: m/z 40-400

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and

characterization of a chemical compound like 4-Methoxyphenylacetic acid.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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